REACTION_CXSMILES
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[C:1]1([B:7]([OH:9])[OH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N+:10]([O-])(O)=O>C(OC(=O)C)(=O)C>[NH2:10][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[B:7]([OH:9])[OH:8]
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Name
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Quantity
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40.13 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)B(O)O
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Name
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Quantity
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25.01 g
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Type
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reactant
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Smiles
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[N+](=O)(O)[O-]
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Name
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ice water
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Quantity
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1 L
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Type
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reactant
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Smiles
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Name
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Quantity
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400 mL
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Type
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solvent
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Smiles
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C(C)(=O)OC(C)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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is then stirred under argon until the temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To a three necked round bottom flask equipped with an addition funnel (and argon inlet), thermometer and septum
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Type
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CUSTOM
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Details
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reaches 0° C.
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Type
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TEMPERATURE
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Details
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with external cooling (ice bath)
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Type
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STIRRING
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Details
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to stir an additional two hours at 0° C.
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Duration
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2 h
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Type
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CUSTOM
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Details
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before removing the ice bath
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Type
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CUSTOM
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Details
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the reaction
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Type
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STIRRING
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Details
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After stirring overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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The solution is paced on a rotary evaporator at 40° C. under a 5 mm vacuum
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Type
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ADDITION
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Details
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is added
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Type
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CUSTOM
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Details
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on the rotary evaporator when a precipitate
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Type
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CUSTOM
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Details
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Twenty hours are allowed for complete crystallization
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Type
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CUSTOM
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Details
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the solids (p-nitrobenzeneboronic acid, 3.66 g) are removed by filtration
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Type
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ADDITION
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Details
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Enough water is then added to the filtrate
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Type
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CUSTOM
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Details
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to form
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Type
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FILTRATION
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Details
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The solids (o-nitrophenylboronic acid, 48.04 g) are collected by filtration
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Type
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CUSTOM
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Details
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dried in a vacuum oven
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Type
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ADDITION
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Details
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To a pressure vessel is added o-nitrophenylboronic acid (31.64 g), 10% palladium on carbon (6.3 g) and ethanol (100 ml)
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Type
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STIRRING
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Details
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The vessel is shook at room temperature under 50 psi hydrogen on a PARR shaker
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Type
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CUSTOM
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Details
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After four hours the catalyst is removed by filtration
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Duration
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4 h
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Type
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DRY_WITH_MATERIAL
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Details
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The solids (o-aminophenylboronic acid, 24.4 g) are dried under vacuum for 18 hours
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Duration
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18 h
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Name
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Type
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Smiles
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NC1=C(C=CC=C1)B(O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |